molecular formula C24H26O8 B13817270 [(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

Cat. No.: B13817270
M. Wt: 442.5 g/mol
InChI Key: RBWWJLZVOQGLQV-IHRCBTOASA-N
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Description

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate typically involves multiple steps, including the protection of hydroxyl groups, formation of the pyrano-dioxin ring, and subsequent acetylation. Common reagents used in these reactions include acetic anhydride, pyridine, and various protecting groups such as benzyl and phenylmethyl .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, lithium aluminum hydride, and potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C24H26O8/c1-15(25)29-21-20-19(14-28-23(32-20)18-11-7-4-8-12-18)31-24(22(21)30-16(2)26)27-13-17-9-5-3-6-10-17/h3-12,19-24H,13-14H2,1-2H3/t19-,20-,21+,22-,23?,24+/m1/s1

InChI Key

RBWWJLZVOQGLQV-IHRCBTOASA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OCC4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OCC4=CC=CC=C4

Origin of Product

United States

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